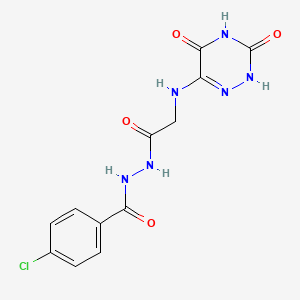![molecular formula C11H11N3O2S B7738376 2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7738376.png)
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is a compound that belongs to the class of Schiff bases, which are known for their wide range of biological activities
Méthodes De Préparation
The synthesis of 2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with 1,3-thiazol-2-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid . The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified by recrystallization.
Analyse Des Réactions Chimiques
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkylating agents, leading to the formation of ethers or esters.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activities of 2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can chelate metal ions, which enhances its antimicrobial and antioxidant activities. It also inhibits the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of both a thiazole ring and a Schiff base moiety. Similar compounds include:
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: This compound also contains a thiazole ring and a Schiff base moiety but differs in the position of the methoxy group.
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol: This compound contains an ethoxy group instead of a methoxy group and a benzothiazole ring instead of a thiazole ring.
These similar compounds share some biological activities with this compound but differ in their specific applications and efficacy.
Propriétés
IUPAC Name |
2-methoxy-4-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10-6-8(2-3-9(10)15)7-13-14-11-12-4-5-17-11/h2-7,15H,1H3,(H,12,14)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGFFIZIAYAZFE-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;hydrobromide](/img/structure/B7738293.png)
![3-(2,4-Dichlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one](/img/structure/B7738299.png)
![3-[(E)-(diphenylhydrazinylidene)methyl]phenol](/img/structure/B7738307.png)
![2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid](/img/structure/B7738315.png)


![6-AMINO-7-(1,3-BENZOTHIAZOL-2-YL)-5-BENZYL-5H-PYRROLO[2,3-B]PYRAZINE-2,3-DICARBONITRILE](/img/structure/B7738346.png)

![6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7738358.png)
![6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7738374.png)
![2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7738384.png)

![2-methoxy-4-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B7738395.png)
![2-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B7738402.png)
